molecular formula C22H25N3O8 B5200646 1-[(4-methylphenoxy)acetyl]-4-(2-nitrobenzyl)piperazine oxalate

1-[(4-methylphenoxy)acetyl]-4-(2-nitrobenzyl)piperazine oxalate

Cat. No. B5200646
M. Wt: 459.4 g/mol
InChI Key: ODVNCHHGBOHKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-methylphenoxy)acetyl]-4-(2-nitrobenzyl)piperazine oxalate, commonly known as AN-1792, is a synthetic peptide-based vaccine that has been developed to target beta-amyloid protein, which is a key component in the formation of amyloid plaques in the brain. These plaques are associated with the development of Alzheimer's disease, and it is hoped that by targeting beta-amyloid, AN-1792 could offer a potential treatment for this debilitating condition. In

Mechanism of Action

The mechanism of action of AN-1792 involves the production of antibodies that target beta-amyloid protein. These antibodies bind to beta-amyloid and help to clear it from the brain, thereby reducing the formation of amyloid plaques. In addition, the antibodies may also help to reduce inflammation in the brain, which is thought to contribute to the development of Alzheimer's disease.
Biochemical and physiological effects:
The biochemical and physiological effects of AN-1792 have been extensively studied in preclinical and clinical trials. The vaccine has been shown to stimulate the production of antibodies that target beta-amyloid protein, which is a key component in the formation of amyloid plaques in the brain. In addition, AN-1792 has been shown to reduce the levels of beta-amyloid in the brain, which may help to slow or even reverse the progression of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of AN-1792 is that it is a synthetic peptide-based vaccine, which means that it can be easily synthesized in the laboratory. In addition, AN-1792 has been extensively studied in preclinical and clinical trials, which means that there is a wealth of scientific data available on its efficacy and safety. However, there are also some limitations to using AN-1792 in lab experiments. For example, the vaccine may not be effective in all patients, and there may be some side effects associated with its use.

Future Directions

There are several future directions for the development of AN-1792 as a potential treatment for Alzheimer's disease. One direction is to optimize the vaccine to improve its efficacy and safety. Another direction is to develop new vaccines that target other proteins or pathways that are involved in the development of Alzheimer's disease. Finally, there is also a need to develop new diagnostic tools that can identify patients who are at risk of developing Alzheimer's disease, so that treatments like AN-1792 can be administered early in the disease process.

Synthesis Methods

The synthesis of AN-1792 involves the chemical modification of the piperazine molecule, which is a cyclic organic compound that contains two nitrogen atoms in its ring. The modification involves the addition of a 4-methylphenoxyacetyl group and a 2-nitrobenzyl group to the piperazine molecule. The resulting compound is then combined with oxalic acid to form the oxalate salt of AN-1792. The synthesis of AN-1792 is a complex process that requires expertise in organic chemistry and peptide synthesis.

Scientific Research Applications

AN-1792 has been extensively studied in preclinical and clinical trials as a potential treatment for Alzheimer's disease. The vaccine works by stimulating the immune system to produce antibodies that target beta-amyloid protein, which is a key component in the formation of amyloid plaques in the brain. The hope is that by targeting beta-amyloid, AN-1792 could help to slow or even reverse the progression of Alzheimer's disease.

properties

IUPAC Name

2-(4-methylphenoxy)-1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4.C2H2O4/c1-16-6-8-18(9-7-16)27-15-20(24)22-12-10-21(11-13-22)14-17-4-2-3-5-19(17)23(25)26;3-1(4)2(5)6/h2-9H,10-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVNCHHGBOHKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.